molecular formula C15H15BrN2O3S B13361426 2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide

2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B13361426
M. Wt: 383.3 g/mol
InChI Key: QHZMIOOIJOEBHB-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method includes the sulfonylation of 4-bromo-2,5-dimethylaniline followed by the coupling with benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-Bromo-N-(3,5-dimethylphenyl)benzamide
  • 2-Bromo-N-(2,4-dimethylphenyl)benzamide

Uniqueness

2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and bromine substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique pathways in chemical reactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

2-[(4-bromo-2,5-dimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C15H15BrN2O3S/c1-9-8-14(10(2)7-12(9)16)22(20,21)18-13-6-4-3-5-11(13)15(17)19/h3-8,18H,1-2H3,(H2,17,19)

InChI Key

QHZMIOOIJOEBHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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